4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol is an organic compound with a complex structure that includes ethoxycarbonyl, fluorophenyl, and methoxyphenol groups
Properties
IUPAC Name |
ethyl 2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-3-21-16(19)12-6-4-10(8-13(12)17)11-5-7-14(18)15(9-11)20-2/h4-9,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWZSKQXRDFDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685769 | |
| Record name | Ethyl 3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-12-9 | |
| Record name | Ethyl 3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorophenyl group can enhance the compound’s binding affinity and specificity. The ethoxycarbonyl group may also play a role in modulating the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid: This compound shares the ethoxycarbonyl and fluorophenyl groups but lacks the methoxyphenol moiety.
4-Ethoxycarbonylphenylboronic acid: Similar in structure but without the fluorine atom.
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methoxyphenol group provides additional sites for chemical modification and interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
